molecular formula C8H8ClNO2S B8361535 5-Chloro-pyridin-2-ylsulfanyl-acetic acid methyl ester

5-Chloro-pyridin-2-ylsulfanyl-acetic acid methyl ester

Cat. No.: B8361535
M. Wt: 217.67 g/mol
InChI Key: NWTQMVWNBJCTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-pyridin-2-ylsulfanyl-acetic acid methyl ester is a useful research compound. Its molecular formula is C8H8ClNO2S and its molecular weight is 217.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

methyl 2-(5-chloropyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3

InChI Key

NWTQMVWNBJCTAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloropyridine (13, 2.04 g, 13.8 mmol) in 40 mL of dry DMF was added K2CO3 (1.91 g, 13.8 mmol) and reaction mixture was stirred for 30 min at ambient temperature. Neat methylthioglycolate (1.26 mL, 14 mmol) was added via syringe and the reaction mixture was stirred overnight under N2. The reaction mixture was treated with H2O (120 mL) and the product was extracted into EtOAc (2×220 mL). Combined organic layers were washed with lot of water, brine, dried over Na2SO4, filtered and concentrated to give 2.3 g of crude material which was purified by column chromatography (hexanes/EtOAc). Obtained 1.1 g (5.0 mmol) of target 14, as a colorless oil, in 36% yield.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
methylthioglycolate
Quantity
1.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Yield
36%

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